molecular formula C6H12N2O4S B2826721 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide CAS No. 2138358-96-8

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide

Cat. No.: B2826721
CAS No.: 2138358-96-8
M. Wt: 208.23
InChI Key: GOJCSFPDEAZQGF-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide is a sulfonamide derivative containing a 1,3-oxazolidin-2-one ring. Its molecular formula is C₆H₁₂N₂O₄S, with a SMILES representation of C1COC(=O)N1CCCS(=O)(=O)N and an InChIKey of GOJCSFPDEAZQGF-UHFFFAOYSA-N . The compound features a sulfonamide group (-SO₂NH₂) linked via a propane chain to the oxazolidinone moiety. Predicted collision cross-section (CCS) values for its adducts range from 143.9 to 151.3 Ų, with the [M+H]+ ion exhibiting a CCS of 144.6 Ų .

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJCSFPDEAZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138358-96-8
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-alkyl carbamates with sulfonyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxazolidinone ring .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide, is a chemical compound with diverse applications in scientific research . It has a molecular formula of C6H12N2O4S and a molecular weight of 208.24 .

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is used in organic synthesis as a reagent to introduce sulfonyl groups into organic molecules and modify their chemical and physical properties. It is also used in medicinal chemistry in the synthesis of potential pharmaceutical agents.

One of the applications is as a reagent for introducing sulfonyl groups into organic molecules. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid. The oxazolidinone ring can undergo reduction under specific conditions to yield the corresponding amine.

Adductm/zPredicted CCS (Ų)
$$M+H]+209.05905144.6
$$M+Na]+231.04099151.3
$$M+NH4]+226.08559150.0
$$M+K]+247.01493148.9
$$M-H]-207.04449143.9
$$M+Na-2H]-229.02644145.1
$$M]+208.05122145.3
$$M]-208.05232145.3

Case Studies

While specific case studies directly involving 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide are not available in the search results, related research highlights the use of similar compounds in diverse applications:

  • Ferrocene-based compounds: Ferrocene-functionalized materials have been used to create electrodes for electrochemical applications, including biosensors . These materials can detect compounds like glucose and catalyze reactions like the electro-Fenton oxidation of ciprofloxacin .
  • Peptide Analogues: Analogues of peptides have been studied for their antimicrobial and antitumor activities, as well as their ability to inhibit enzymes . These studies involve synthesizing and assessing the structural and functional features of these analogues to understand structure-activity relationships .

Safety Information

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with amino acid residues, further stabilizing the compound-enzyme complex . These interactions disrupt normal biochemical processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The oxazolidinone and sulfonamide moieties are pharmacologically significant, often associated with antimicrobial, antiviral, and enzyme-inhibitory activities. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Functional Groups Reported Applications Reference
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide C₆H₁₂N₂O₄S Oxazolidinone, sulfonamide No reported applications
Inavolisib (WHO Drug List 90) C₂₃H₂₃F₂N₅O₄ Oxazolidinone, benzoxazepine, amide PI3Kα inhibitor (anticancer candidate)
Linezolid C₁₆H₂₀FN₃O₄ Oxazolidinone, acetamide Antibacterial (MRSA treatment) N/A

Functional Group Impact

  • Oxazolidinone Ring: Present in all listed compounds, this heterocycle confers rigidity and enhances binding to biological targets. Inavolisib leverages this moiety for kinase inhibition , whereas linezolid targets bacterial ribosomes.
  • Sulfonamide vs. Amide : The sulfonamide group in the target compound distinguishes it from inavolisib (amide-linked) and linezolid (acetamide). Sulfonamides typically exhibit varied solubility and metabolic stability, which could influence bioavailability and target engagement .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS (144.6 Ų for [M+H]+) is comparable to small-molecule drugs like linezolid (~150 Ų), suggesting similar ion mobility in analytical workflows .

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide is a heterocyclic compound characterized by the presence of both an oxazolidinone ring and a sulfonamide group. This unique structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide is C6H12N2O4SC_6H_{12}N_2O_4S, with a molecular weight of approximately 208.24 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
CAS Number 2138358-96-8
SMILES O=C1OCCN1CCCS(=O)(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in critical biochemical pathways. The oxazolidinone ring facilitates hydrogen bonding with enzyme active sites, while the sulfonamide group enhances binding affinity through interactions with amino acid residues.

Antimicrobial Properties

Research has indicated that 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide exhibits notable antimicrobial activity. It has been explored for its potential as an antibiotic, particularly against resistant strains of bacteria. The compound's mechanism includes inhibition of bacterial protein synthesis, similar to other oxazolidinones like linezolid.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders or infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide showed significant antibacterial activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
  • Enzyme Interaction Studies : Computational modeling and kinetic assays revealed that the compound binds effectively to bacterial ribosomes, inhibiting protein synthesis at low concentrations. This was corroborated by X-ray crystallography data showing the binding mode within the ribosomal active site .
  • Toxicological Assessment : Safety evaluations indicated that while the compound exhibits antimicrobial properties, it also has potential cytotoxic effects at higher concentrations. Studies showed that it can cause skin irritation and respiratory issues upon exposure .

Comparative Analysis

To understand the uniqueness of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide compared to similar compounds, a comparative analysis was conducted:

CompoundStructure TypeBiological Activity
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide Oxazolidinone + SulfonamideAntimicrobial, enzyme inhibitor
Linezolid OxazolidinoneBroad-spectrum antibiotic
Sulfamethoxazole SulfonamideAntibacterial

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